N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-21(10-16-8-13-4-2-3-5-15(13)11-23-16)19(22)14-6-7-17-18(9-14)24-12-20-17/h2-7,9,12,16H,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNYEMWKCHILSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with N-methylbenzo[d]thiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can exhibit different biological and chemical properties compared to the parent compound .
Scientific Research Applications
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines. It may also have applications in the treatment of neurodegenerative diseases.
Industry: The compound can be used in the development of new agrochemicals and biocides for agricultural applications
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, it can interact with neurotransmitter receptors, potentially offering neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-sulfonamide
- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-amine
Uniqueness
This compound stands out due to its unique combination of the isochroman and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity towards certain biological targets, making it a valuable candidate for further research and development .
Biological Activity
N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, making them subjects of interest in medicinal chemistry. This article discusses the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features an isochroman moiety linked to a benzo[d]thiazole core via a carboxamide linkage. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is with a molecular weight of 302.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 2034527-82-5 |
The biological activity of this compound involves several mechanisms:
- Molecular Targets : The compound interacts with specific enzymes and receptors, potentially leading to the modulation of various biological processes such as cell proliferation and apoptosis.
- Signaling Pathways : It may influence signaling pathways related to immune responses and cancer cell survival, indicating its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess such properties.
Comparative Studies
To better understand the unique biological activity of this compound, it is essential to compare it with other benzo[d]thiazole derivatives.
| Compound | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Benzo[d]thiazole derivative A | 15 µM | 5 µM |
| Benzo[d]thiazole derivative B | 20 µM | 10 µM |
Note: TBD = To Be Determined
Case Studies and Research Findings
- Antitubercular Activity : A series of thiazole derivatives have been explored for their antitubercular properties, demonstrating low cytotoxicity and high selectivity against Mycobacterium tuberculosis strains. This suggests that similar compounds could be developed based on the structural framework of this compound .
- Cytotoxic Effects : In vitro studies have shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy . The presence of specific substituents in the thiazole ring has been correlated with enhanced activity.
- Structure–Activity Relationship (SAR) : Research has established a clear SAR for thiazole compounds, indicating that modifications at certain positions can significantly enhance biological activity. For example, the introduction of electron-donating groups has been associated with increased anticancer efficacy .
Q & A
Q. How to address formulation challenges for in vivo administration?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400/water) or liposomal encapsulation .
- Bioavailability Testing : Compare plasma AUC after oral vs. intravenous dosing in rats .
Mechanistic and Translational Research
Q. How to integrate transcriptomics/proteomics data to elucidate the compound’s mechanism of action?
- Methodological Answer :
- RNA Sequencing : Treat cells (e.g., HeLa) with 10 µM compound for 24h; analyze DEGs via DESeq2 .
- Pathway Enrichment : Use KEGG/GO databases to identify pathways (e.g., apoptosis, kinase signaling) .
- Western Blotting : Validate protein expression changes (e.g., p-ERK, Bcl-2) .
Q. What computational tools can predict metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
